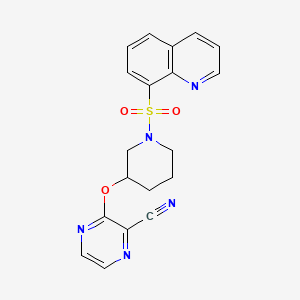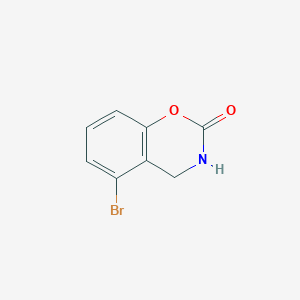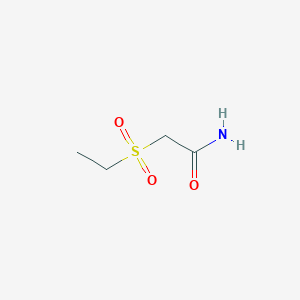![molecular formula C13H17N3O2 B2870167 4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 923208-45-1](/img/structure/B2870167.png)
4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, commonly known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its biochemical and physiological effects. This compound has been synthesized using various methods and has been studied for its mechanism of action and its potential applications in scientific research.
Mecanismo De Acción
Ro 15-4513 acts as a selective antagonist of the benzodiazepine binding site on the GABA-A receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are commonly used as anxiolytics and hypnotics. This results in a decrease in the activity of the GABA-A receptor and a decrease in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the sedative and anxiolytic effects of benzodiazepines, indicating that it acts as a selective antagonist of the benzodiazepine binding site on the GABA-A receptor. It has also been shown to increase the activity of the GABA-A receptor in the absence of benzodiazepines, suggesting that it may have a partial agonist effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 15-4513 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the benzodiazepine binding site on the GABA-A receptor, making it a useful tool for studying the function of this receptor. However, its partial agonist effect may complicate interpretation of results. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Direcciones Futuras
There are a number of future directions for research on Ro 15-4513. One area of interest is the development of more selective antagonists of the benzodiazepine binding site on the GABA-A receptor. Another area of interest is the investigation of the role of the GABA-A receptor in anxiety and sleep disorders, and the potential use of Ro 15-4513 as a therapeutic agent for these conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Ro 15-4513 and its potential applications in scientific research.
Métodos De Síntesis
Ro 15-4513 can be synthesized using a variety of methods, including the reaction of 4-methyl-5-aminomethyl-2-nitrobenzoic acid with methylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methyl-5-aminomethyl-2-nitrobenzoic acid with methylamine and acetic anhydride, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ro 15-4513 has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has also been used to study the effects of alcohol on the GABA-A receptor and to investigate the role of the GABA-A receptor in anxiety and sleep disorders.
Propiedades
IUPAC Name |
4-methyl-5-[2-(methylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-12(17)15-10-5-3-4-6-11(10)16(9)13(18)8-14-2/h3-6,9,14H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYOWZSWUSDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone](/img/structure/B2870087.png)
![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)
![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)
![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)
